IMP-1088 - 2059148-82-0

IMP-1088

Catalog Number: EVT-270756
CAS Number: 2059148-82-0
Molecular Formula: C25H29F2N5O
Molecular Weight: 453.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

IMP-1088 is a small molecule inhibitor of human N-myristoyltransferases (NMTs), specifically NMT1 and NMT2. [, , ] NMTs catalyze the attachment of myristate, a saturated 14-carbon fatty acid, to the N-terminal glycine residue of a variety of proteins, a process known as N-myristoylation. This modification is crucial for the localization and function of numerous proteins involved in various cellular processes. [] IMP-1088 acts as a potent and selective dual inhibitor of NMT1 and NMT2, effectively blocking the N-myristoylation process. [, , ] This makes IMP-1088 a valuable tool in investigating the role of N-myristoylation in biological processes and its potential as a therapeutic target for various diseases.

Myristoyl-CoA

  • Relevance: Myristoyl-CoA is directly involved in the enzymatic reaction catalyzed by NMTs, which IMP-1088 inhibits. Understanding the interaction between myristoyl-CoA and NMTs is essential for comprehending the inhibitory mechanism of IMP-1088. []
  • Relevance: IMP-1088 belongs to the class of N-myristoyl-transferase inhibitors. Exploring other inhibitors within this class could offer insights into different structural motifs and mechanisms for inhibiting NMTs, potentially leading to the development of novel antiviral therapies. []

Myristic acid alkyne

  • Relevance: In the research papers provided, myristic acid alkyne was used to identify the N-myristoylated proteins of vaccinia virus, revealing potential targets for IMP-1088. [] This compound helps elucidate the role of myristoylation in viral replication and further supports the antiviral potential of IMP-1088.
Overview

IMP-1088 is a potent inhibitor of human N-myristoyltransferases, specifically targeting the enzymes involved in the myristoylation of proteins. This compound has garnered attention for its role in inhibiting viral infections, particularly those caused by the vaccinia virus. By blocking the activity of N-myristoyltransferases, IMP-1088 disrupts critical processes in viral replication and spread.

Source and Classification

IMP-1088 is classified as a chemical inhibitor derived from a series of fragment-based drug discovery efforts aimed at targeting N-myristoyltransferases. It was identified through a combination of chemical proteomics and molecular biology techniques that demonstrated its efficacy in inhibiting both host and viral N-myristoylation processes. The compound is part of a broader class of inhibitors designed to interfere with post-translational modifications essential for protein function and viral pathogenicity.

Synthesis Analysis

Methods and Technical Details

The synthesis of IMP-1088 involves several key steps, focusing on optimizing the binding efficiency and potency of the compound. Initial fragments were identified through high-throughput screening, leading to the development of more complex structures.

  1. Fragment Merging: Early iterations of IMP-1088 began with simpler quinoline fragments which were then merged to enhance binding affinity.
  2. Linker Optimization: A trimethylpyrazole ether linker was introduced to improve solubility and potency while maintaining structural integrity.
  3. Final Compound Formation: The introduction of a difluorophenyl indazole core significantly increased the potency of IMP-1088, resulting in an inhibitor with sub-nanomolar IC50 values against human N-myristoyltransferases.

The synthetic route has been reported to yield compounds with improved pharmacological profiles, allowing for further development in therapeutic applications.

Molecular Structure Analysis

Structure and Data

IMP-1088 possesses a complex molecular structure characterized by multiple functional groups that facilitate its interaction with target enzymes. The key features include:

  • Core Structure: The difluorophenyl indazole serves as the central scaffold, contributing to its binding properties.
  • Linker: The ether linker connects the indazole core to the pyrazole ring, which is crucial for achieving optimal spatial orientation for enzyme interaction.

The molecular formula for IMP-1088 is C18H15F2N3O, and it has a molecular weight of approximately 343.33 g/mol. High-resolution X-ray crystallography has provided insights into its binding conformation within the active site of N-myristoyltransferases, revealing extensive interactions that underpin its inhibitory effects.

Chemical Reactions Analysis

Reactions and Technical Details

IMP-1088 primarily functions through competitive inhibition of N-myristoyltransferase activity. The mechanism involves:

  1. Binding to Active Site: IMP-1088 occupies the active site of N-myristoyltransferases, preventing substrate access.
  2. Disruption of Myristoylation: By inhibiting myristoylation, IMP-1088 effectively reduces the modification of viral proteins essential for their function.

Quantitative assays have shown that IMP-1088 can reduce viral yield and spread significantly without causing cytotoxic effects at concentrations much higher than its effective dose.

Mechanism of Action

Process and Data

The mechanism by which IMP-1088 exerts its antiviral effects involves several steps:

  1. Inhibition of N-myristoylation: By binding to human N-myristoyltransferases, IMP-1088 inhibits the transfer of myristic acid from myristoyl-CoA to target proteins.
  2. Impact on Viral Life Cycle: Studies have demonstrated that treatment with IMP-1088 does not significantly affect early gene expression or DNA replication in vaccinia virus but leads to reduced production of infectious viral particles.
  3. Delay in Viral Core Release: Data indicate that virions produced in the presence of IMP-1088 exhibit delayed release into host cells, impacting early gene expression necessary for subsequent viral replication.

Quantitative proteomics have confirmed that key viral proteins become depleted due to impaired myristoylation when treated with IMP-1088.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

IMP-1088 exhibits several notable physical and chemical properties:

  • Solubility: The compound displays favorable solubility characteristics due to its optimized structure.
  • Stability: Stability studies suggest that IMP-1088 maintains its integrity under various conditions, making it suitable for further development.

The selectivity index for IMP-1088 is reported to be greater than 100, indicating a significant therapeutic window for potential clinical applications.

Applications

Scientific Uses

IMP-1088 has several promising applications in scientific research and potential therapeutic settings:

  1. Antiviral Research: Its ability to inhibit N-myristoylation makes it a valuable tool in studying viral mechanisms and developing antiviral strategies against various pathogens.
  2. Cancer Research: Given the role of myristoylation in oncogenic signaling pathways, IMP-1088 may also have implications in cancer therapeutics.
  3. Chemical Biology Studies: As a chemical probe, it can facilitate investigations into protein modifications and their biological consequences.

Properties

CAS Number

2059148-82-0

Product Name

IMP-1088

IUPAC Name

1-[5-[3,4-difluoro-2-[2-(1,3,5-trimethylpyrazol-4-yl)ethoxy]phenyl]-1-methylindazol-3-yl]-N,N-dimethylmethanamine

Molecular Formula

C25H29F2N5O

Molecular Weight

453.5 g/mol

InChI

InChI=1S/C25H29F2N5O/c1-15-18(16(2)31(5)28-15)11-12-33-25-19(8-9-21(26)24(25)27)17-7-10-23-20(13-17)22(14-30(3)4)29-32(23)6/h7-10,13H,11-12,14H2,1-6H3

InChI Key

SOXNKJCQBRQUMS-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C)CCOC2=C(C=CC(=C2F)F)C3=CC4=C(C=C3)N(N=C4CN(C)C)C

Solubility

Soluble in DMSO

Synonyms

IMP-1088; IMP 1088; IMP1088

Canonical SMILES

CC1=C(C(=NN1C)C)CCOC2=C(C=CC(=C2F)F)C3=CC4=C(C=C3)N(N=C4CN(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.